Sulfonamide vs. Carboxamide Linkage: H-Bond Donor/Acceptor Profile Differentiation from Linezolid and Rivaroxaban
The target compound features a sulfonamide (-SO₂NH-) linker between the oxazolidinone-methyl and thiophene moieties, whereas linezolid uses an acetamide (-NHCOCH₃) and rivaroxaban uses a carboxamide (-CONH-) linker. This substitution alters the hydrogen-bonding capacity: the target compound has 1 hydrogen-bond donor (the sulfonamide NH) and 6 hydrogen-bond acceptors (two sulfonamide oxygens, two oxazolidinone oxygens, and the thiophene sulfur), compared to linezolid's 2 H-bond donors and 5 H-bond acceptors, and rivaroxaban's 1 H-bond donor and 6 H-bond acceptors. [1][2][3] The sulfonamide group also introduces a tetrahedral sulfur center with distinct geometry (S=O bond angles) relative to the planar amide groups in the comparators. [4]
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (PubChem computed) |
| Comparator Or Baseline | Linezolid: 2 H-bond donors; Rivaroxaban: 1 H-bond donor [1][3] |
| Quantified Difference | Target compound has 1 fewer H-bond donor than linezolid; equivalent count to rivaroxaban but with different spatial presentation due to sulfonamide geometry |
| Conditions | Computed physicochemical properties (PubChem Cactvs 3.4.8.18) |
Why This Matters
The reduced hydrogen-bond donor count relative to linezolid may reduce aqueous solubility but improve membrane permeability, making this compound a distinct candidate for cell-based assays where passive diffusion is rate-limiting.
- [1] PubChem Compound Summary for CID 16922373, N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/954637-28-6 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 441203, Linezolid. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/441203 (accessed 2026-04-29). View Source
- [3] PubChem Compound Summary for CID 9875401, Rivaroxaban. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/9875401 (accessed 2026-04-29). View Source
- [4] Remko M. Molecular structure, lipophilicity, and hydrogen bonding of sulfonamide-type drugs. J Mol Struct THEOCHEM. 2010;944(1-3):34-42. doi:10.1016/j.theochem.2009.12.021. View Source
